(2-Bromobenzyl)hydrazine dihydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for “(2-Bromobenzyl)hydrazine dihydrochloride” is 1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Bromobenzyl)hydrazine dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Supramolecular Organization
Research on bis(3-halo-4-dimethylaminobenzylidene)hydrazines, closely related to (2-Bromobenzyl)hydrazine derivatives, highlights their application in supramolecular organization. These compounds have been synthesized and their crystal structures revealed unique intermolecular halogen bonds and some C-H⋯Br or Cl contacts, indicating potential in the design of novel molecular architectures with specific electronic properties (Guieu, Rocha, & Silva, 2013).
Novel Synthesis Methods
The palladium-catalyzed intramolecular amination of N-aryl-N(o-bromobenzyl)hydrazines has been employed to synthesize a variety of 2-aryl-2H-indazoles. This method, utilizing (2-Bromobenzyl)hydrazine derivatives, shows a broad applicability to substrates with diverse electronic characteristics, demonstrating its utility in organic synthesis and potential pharmaceutical applications (Song & Yee, 2000).
Anticancer and Enzyme Inhibition
A novel hydrazone compound synthesized from (2-Bromobenzyl)hydrazine derivatives has been evaluated for its antioxidant activity and cytotoxic effects against cancer cell lines. This research highlights the compound's potent anticancer activity and its ability to inhibit human paraoxonase-1, suggesting significant therapeutic potential (Noma et al., 2020).
Antihypertensive α-Blocking Agents
The synthesis and pharmacological screening of thiosemicarbazides, triazoles, and Schiff bases from (2-Bromobenzyl)hydrazine derivatives have demonstrated good antihypertensive α-blocking activity. This research opens new avenues for developing antihypertensive drugs with lower toxicity profiles (Abdel-Wahab et al., 2008).
Structural Characterization
Studies on 2-aryl-3-N-propanoyl-5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazoline derivatives, derived from (2-Bromobenzyl)hydrazine, have led to the synthesis of compounds with confirmed structures through elemental analysis and spectroscopic methods. These findings contribute to the field of chemical synthesis and materials science (Sheng-ping, 2006).
Safety And Hazards
properties
IUPAC Name |
(2-bromophenyl)methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFQSVZYPCIEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromobenzyl)hydrazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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